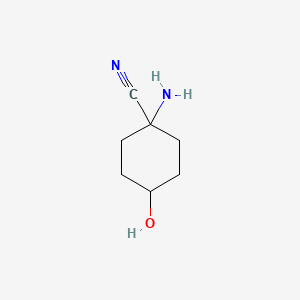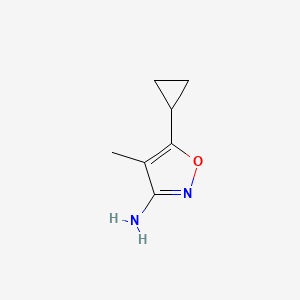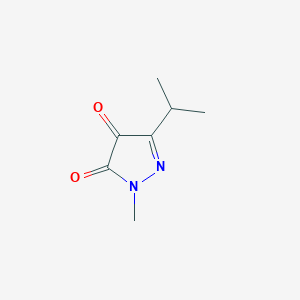![molecular formula C9H3Cl2F4N3O B13946630 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is a heterocyclic compound with the molecular formula C9H3Cl2F4N3O This compound is characterized by the presence of chlorine, fluorine, and trifluoroethoxy groups attached to a pyrido[4,3-D]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves multiple steps, typically starting with the preparation of the pyrido[4,3-D]pyrimidine coreCommon reagents used in these reactions include chlorine gas, fluorine gas, and trifluoroethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time. Safety measures are also crucial due to the handling of reactive and potentially hazardous chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas), fluorinating agents (e.g., fluorine gas), and nucleophiles (e.g., trifluoroethanol). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[4,3-D]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-D]pyrimidine: Similar structure but with a methylthio group instead of a trifluoroethoxy group.
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[2,3-D]pyrimidine: Similar structure but with a different pyrimidine core
Uniqueness
2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoroethoxy group.
Eigenschaften
Molekularformel |
C9H3Cl2F4N3O |
|---|---|
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,7-dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H3Cl2F4N3O/c10-6-4(12)5-3(1-16-6)7(18-8(11)17-5)19-2-9(13,14)15/h1H,2H2 |
InChI-Schlüssel |
IPSLSJQBIFSDHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2OCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)


![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)




![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
